molecular formula C16H15N5O4S3 B2685119 Ethyl 2-(2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate CAS No. 1219844-49-1

Ethyl 2-(2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate

Cat. No.: B2685119
CAS No.: 1219844-49-1
M. Wt: 437.51
InChI Key: TZOKHUSWMGJRAP-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted with a benzo[d]thiazole-2-carboxamido group at position 5 and a thioacetamido-acetate moiety at position 2. The benzothiazole ring is a privileged scaffold in medicinal chemistry, known for antimicrobial, anticancer, and antifungal properties . The thiadiazole-thioacetate linkage enhances solubility and bioavailability, while the ester group (ethyl acetate) facilitates cellular uptake.

Properties

IUPAC Name

ethyl 2-[[2-[[5-(1,3-benzothiazole-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4S3/c1-2-25-12(23)7-17-11(22)8-26-16-21-20-15(28-16)19-13(24)14-18-9-5-3-4-6-10(9)27-14/h3-6H,2,7-8H2,1H3,(H,17,22)(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOKHUSWMGJRAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN=C(S1)NC(=O)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate generally involves multi-step organic reactions. The process starts with the formation of the benzo[d]thiazole core, followed by the introduction of the thiadiazole moiety. These steps typically require controlled reaction conditions, including specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrially, the production of this compound involves scaling up the laboratory synthetic routes with optimizations to enhance efficiency and reduce costs. Techniques such as flow chemistry may be employed to streamline the synthesis process and ensure consistent quality across large batches.

Chemical Reactions Analysis

Types of Reactions It Undergoes: This compound is known to undergo various chemical reactions, including:

  • Oxidation: Can involve the conversion of thiol groups to sulfonyl derivatives.

  • Reduction: Reduction reactions may target the nitro groups or other reducible functionalities.

  • Substitution: Nucleophilic and electrophilic substitution reactions often take place on the aromatic rings or heteroatoms.

Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various bases or acids for substitution reactions are commonly used. Conditions might vary from mild to extreme temperatures, solvents

Biological Activity

Ethyl 2-(2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is C21H17N5O4S3C_{21}H_{17}N_{5}O_{4}S_{3}, with a molecular weight of approximately 499.6 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzothiazole and thiadiazole exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)
Ethyl 2-(...)MCF-7 (breast cancer)1.85
Ethyl 2-(...)HepG2 (liver cancer)2.09
Ethyl 2-(...)HeLa (cervical cancer)1.95

These results indicate that the compound exhibits potent cytotoxic effects comparable to established chemotherapeutic agents like Doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported that derivatives of benzothiazole possess significant antibacterial and antifungal activities. For example:

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus50
Escherichia coli30
Candida albicans25

These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : It has been observed to trigger apoptotic pathways in cancer cells, leading to cell death.
  • Interference with Cellular Signaling : The compound may disrupt signaling pathways critical for tumor growth and survival .

Study on Anticancer Efficacy

In a controlled study involving MCF-7 and HepG2 cell lines, researchers treated cells with varying concentrations of Ethyl 2-(...) over 48 hours. The results indicated a dose-dependent response in cell viability, confirming the compound's potential as an anticancer agent.

Study on Antimicrobial Properties

Another study focused on the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound was tested using disk diffusion methods and exhibited significant zones of inhibition compared to control groups.

Comparison with Similar Compounds

Structural Analogues with Varied Thiadiazole Substitutions

Thiadiazole derivatives with modifications at positions 2 and 5 exhibit diverse biological activities. Key examples include:

Compound Name Substituent at Position 5 Substituent at Position 2 Biological Activity Key Findings Reference
Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (44) 4-Methoxybenzamido Thioacetate-ethyl ester Cytotoxicity (A549, HEPG2, MCF7 cell lines) Low activity (<10% cytotoxicity) in derivative 45; substituent specificity critical
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 4-Chlorobenzylthio Phenoxyacetamide Antifungal (Candida spp.) Moderate activity; melting point 132–134°C
Ethyl 2-[[5-[(4-methyl-3-piperidin-1-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate 4-Methyl-3-piperidinylsulfonylbenzamido Thioacetate-ethyl ester Not reported Structural complexity enhances solubility; CAS 690248-85-2
Ethyl 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate Anilino (phenylamino) Thioacetate-ethyl ester Not reported Simplified substituent; CAS 459846-08-3

Key Observations :

  • Antifungal Activity: Chlorobenzylthio and phenoxyacetamide groups (e.g., compound 5e) correlate with moderate antifungal activity against Candida spp. via ergosterol biosynthesis inhibition .
  • Solubility : Piperidinylsulfonyl and ethyl ester groups (e.g., ) improve pharmacokinetic properties compared to unsubstituted analogs.

Role of the Benzothiazole Moiety

The benzo[d]thiazole-2-carboxamido group in the target compound distinguishes it from analogs with cyclohexylamine (), methoxybenzamido (), or anilino () substituents. Benzothiazoles are known to intercalate DNA, inhibit topoisomerases, and disrupt fungal cell membranes . Compared to 4-methoxybenzamido (compound 44), the benzothiazole group may enhance antifungal potency due to its planar aromatic structure and sulfur content, which facilitate membrane penetration .

Physicochemical Properties

Substituents significantly impact melting points and synthesis yields:

Compound Type Average Melting Point (°C) Typical Yield (%) Synthesis Notes Reference
Phenoxyacetamide derivatives 132–170 72–88 Optimized via K₂CO₃ catalysis in acetone
Ethyl thioacetate esters 135–180 68–85 Requires anhydrous DMF and prolonged stirring
Piperazinyl derivatives 133–160 75–82 Recrystallization from ethanol

The target compound’s ethyl ester and benzothiazole groups likely result in a melting point range of 140–160°C and a synthesis yield of ~70–80%, based on analogous protocols .

Mechanism of Action Comparisons

  • Antifungal Analogs : Thiadiazole derivatives with thioether linkages (e.g., compound 5e) inhibit ergosterol biosynthesis in Candida spp., similar to azole drugs .
  • Anticancer Analogs: Benzothiazole-containing compounds (e.g., ) intercalate DNA, while phenoxyacetamide derivatives (e.g., ) may target tubulin polymerization.

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its reactivity?

  • Answer: The compound integrates a benzothiazole ring (aromatic heterocycle with sulfur and nitrogen), a 1,3,4-thiadiazole moiety (sulfur- and nitrogen-rich heterocycle), and two acetamide bridges. The benzothiazole contributes to π-π stacking interactions in biological targets, while the thiadiazole enhances electrophilicity and hydrogen-bonding capacity. The thioether (-S-) and ester (-COOEt) groups increase solubility in organic solvents and modulate metabolic stability .

Q. What synthetic strategies are commonly employed to prepare this compound?

  • Answer: A typical multi-step synthesis involves:

Thiosemicarbazide formation: Reacting benzothiazole-2-carbonyl chloride with thiosemicarbazide to form the thiadiazole-thiol intermediate.

S-Alkylation: Substituting the thiol group with chloroacetyl chloride to introduce the thioacetamide linkage.

Esterification: Coupling with ethyl glycinate using carbodiimide-mediated amidation .

  • Critical parameters: Reaction pH (7–9), solvent polarity (DMF or acetone), and temperature (60–80°C) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Answer:

  • NMR: 1^1H/13^13C NMR confirms acetamide and ester linkages (e.g., δ 1.2–1.4 ppm for CH3_3CH2_2-O-; δ 4.1–4.3 ppm for -COOEt).
  • FT-IR: Peaks at ~1700 cm1^{-1} (C=O stretch of ester/amide) and ~1250 cm1^{-1} (C-S-C stretch).
  • HPLC-MS: Validates purity (>95%) and molecular weight (e.g., [M+H]+^+ at m/z ~437) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s bioactivity against cancer cell lines?

  • Answer:

  • Assay Design: Use MTT or SRB assays on A549 (lung), HEPG2 (liver), and MCF7 (breast) cancer cells.
  • Controls: Include cisplatin (positive control) and DMSO (vehicle control).
  • Dose Range: 1–100 µM, with IC50_{50} calculation via nonlinear regression .
  • Mechanistic Studies: Follow-up with apoptosis assays (Annexin V/PI staining) and ROS generation measurements .

Q. What computational methods can predict the compound’s interaction with biological targets?

  • Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to EGFR (PDB ID: 1M17) or thymidylate synthase. Focus on hydrogen bonds with thiadiazole sulfur and benzothiazole nitrogen .
  • MD Simulations: GROMACS for stability analysis (RMSD < 2 Å over 100 ns) .
  • ADMET Prediction: SwissADME for bioavailability (Lipinski’s Rule compliance) and toxicity (AMES test) .

Q. How can structural modifications optimize pharmacokinetic properties?

  • Answer:

  • Modification Sites:
Site Modification Effect
Ester (-COOEt)Hydrolysis to carboxylic acidIncreased solubility
ThiadiazoleSubstituents (e.g., -Cl, -OCH3_3)Enhanced target affinity
AcetamideReplacement with sulfonamideImproved metabolic stability
  • Example: Replacing the ethyl ester with a polyethylene glycol (PEG) chain increases half-life in plasma .

Q. How to resolve contradictions in cytotoxicity data between similar derivatives?

  • Answer:

  • Case Study: Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate showed <10% cytotoxicity (A549), while analogs with -NO2_2 substituents exhibited IC50_{50} < 20 µM .
  • Resolution Strategies:

SAR Analysis: Map substituent effects (e.g., electron-withdrawing groups enhance activity).

Crystallography: Resolve binding mode differences (e.g., nitro group’s role in hydrophobic pockets).

Proteomics: Identify off-target interactions via affinity chromatography .

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